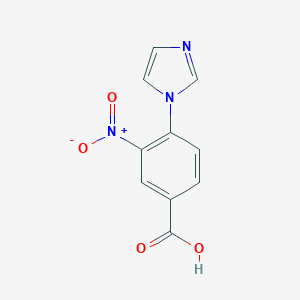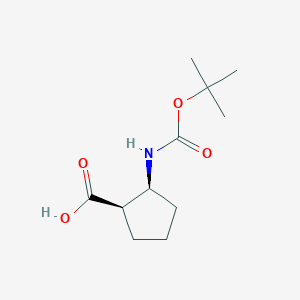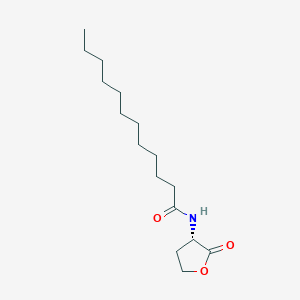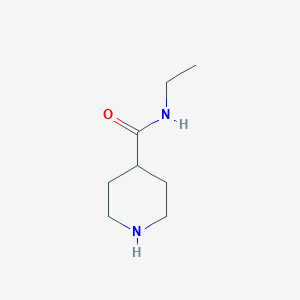
2-Phenylnaphthalene-1-carbaldehyde
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Versatility in Chemical Synthesis
2-Phenylnaphthalene-1-carbaldehyde and its derivatives are extensively used in the field of chemical synthesis. For instance, they serve as key predecessors in coordinating agents, useful in developing commercially significant compounds. The presence of a highly functionalized aromatic ring makes them ideal for satisfying a wide range of chemical needs (Maher, 2018). Additionally, they are employed in the enantioselective synthesis of complex molecules, demonstrating their critical role in advancing synthetic methodologies (Hong et al., 2009).
Use in Diversity-Oriented Synthesis
These compounds are also pivotal in diversity-oriented synthesis. For example, 8-Iodonaphthalene-1-carbaldehyde, a closely related compound, is used to generate a wide array of polycyclic carbo- and heterocycles. This versatility covers unexplored regions of chemical space, underscoring the potential of these compounds in creating novel chemical entities (Herrera et al., 2016).
Development of Fluorescent Chemosensors
The development of fluorescent chemosensors is another significant application. These compounds, due to their specific molecular structure, are ideal for creating various fluorescent probes. Their utility in this domain is enhanced by the presence of hydroxy and aldehyde groups, which facilitate a degree of intramolecular charge transfer, crucial for fluorescence (Maher, 2018).
Material Science Applications
In material science, derivatives of 2-Phenylnaphthalene-1-carbaldehyde are used to develop novel materials. For instance, phenyl-thiophene-2-carbaldehyde compounds have been employed to create flexible substrate materials with significant optical and microwave characteristics. These materials are useful in various technological applications due to their dielectric properties and mechanical flexibility (Rahman et al., 2016).
Biological and Medicinal Chemistry
These compounds also find applications in biological and medicinal chemistry. For instance, their derivatives have been explored for antimicrobial, antioxidant, and molecular docking studies. This showcases their potential in drug discovery and the development of new therapeutic agents (Gurunanjappa et al., 2017).
Zukünftige Richtungen
Future research could focus on the further exploitation of 2-naphthol, a compound similar to 2-Phenylnaphthalene-1-carbaldehyde, for the rapid synthesis of versatile biologically relevant heterocycles . Additionally, the development of new multicomponent strategies complying with Green Chemistry principles could be a promising direction .
Eigenschaften
IUPAC Name |
2-phenylnaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O/c18-12-17-15-9-5-4-8-14(15)10-11-16(17)13-6-2-1-3-7-13/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJDQEYJDDBQEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568540 | |
| Record name | 2-Phenylnaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylnaphthalene-1-carbaldehyde | |
CAS RN |
137869-22-8 | |
| Record name | 2-Phenylnaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)

![(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B169643.png)

![3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B169650.png)




![5-Oxaspiro[2,3]hexane](/img/structure/B169661.png)


